molecular formula C11H17ClN2O2S B2679320 Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride CAS No. 2095409-40-6

Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride

Cat. No.: B2679320
CAS No.: 2095409-40-6
M. Wt: 276.78
InChI Key: RCRBOAQOLCNUQB-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2094677-25-3 . It has a molecular weight of 313.25 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2S.2ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;;/h7-8,12H,2-6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 313.25 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Applications : The synthesis and characterization of substituted thiazole-5-carboxaldehydes and their derivatives reveal significant antibacterial and antifungal activities. These compounds, through specific synthesis processes involving piperidine as a catalyst, show potential in combating Gram-positive, Gram-negative bacterial species, and fungal species, indicating the relevance of such structures in developing new antimicrobial agents (Thumar & Patel, 2009).

  • Anticancer Potential : Certain derivatives, especially those involving piperidine structures, have been evaluated for their anticancer properties. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising results against various cancer cell lines, highlighting the role of such compounds in the development of novel anticancer therapies (Rehman et al., 2018).

Chemical Properties and Other Applications

  • Chemical Synthesis and Characterization : The exploration of thiazole and piperidine derivatives has led to the development of novel compounds with potential applications in material science and organic synthesis. For example, the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives demonstrates the utility of these compounds in understanding the optical properties and photoluminescence, which could be leveraged in developing new materials or chemical probes (Shafi et al., 2021).

  • Antimicrobial and Antituberculosis Activities : Some thiazole-aminopiperidine hybrid analogues have been designed and synthesized for their potent activity against Mycobacterium tuberculosis, showcasing the critical role these compounds play in addressing global health challenges such as tuberculosis. The design, synthesis, and evaluation of these compounds provide a foundation for the development of new drugs with improved efficacy and selectivity (Jeankumar et al., 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRBOAQOLCNUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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